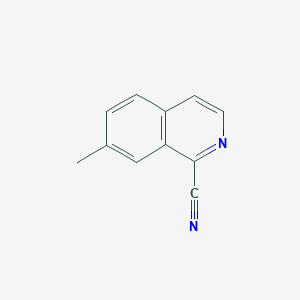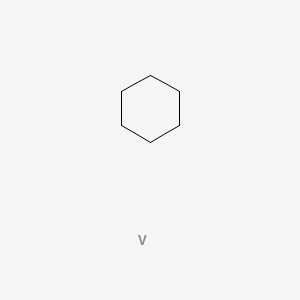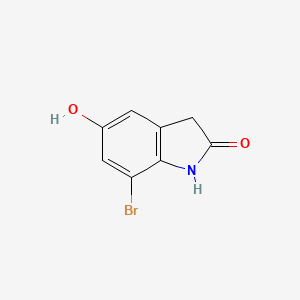
Benzenemethanol, 2,6-dichloro-4-methyl-alpha-(trichloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, 2,6-dichloro-4-methyl-alpha-(trichloromethyl)- is a chemical compound with the molecular formula C9H7Cl5O and a molecular weight of 308.4 g/mol . It is also known by its systematic name, 2,2,2-Trichloro-1-(2,6-dichloro-4-methylphenyl)ethanol . This compound is characterized by the presence of a benzenemethanol core substituted with two chlorine atoms at the 2 and 6 positions, a methyl group at the 4 position, and a trichloromethyl group at the alpha position.
Vorbereitungsmethoden
The synthesis of Benzenemethanol, 2,6-dichloro-4-methyl-alpha-(trichloromethyl)- typically involves the reaction of 2,6-dichloro-4-methylbenzaldehyde with trichloromethyl carbinol under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Benzenemethanol, 2,6-dichloro-4-methyl-alpha-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other less oxidized forms.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, 2,6-dichloro-4-methyl-alpha-(trichloromethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Benzenemethanol, 2,6-dichloro-4-methyl-alpha-(trichloromethyl)- involves its interaction with specific molecular targets and pathways. The trichloromethyl group is known to be reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Benzenemethanol, 2,6-dichloro-4-methyl-alpha-(trichloromethyl)- can be compared with other similar compounds, such as:
Benzenemethanol, 2,6-dichloro-alpha-methyl-: This compound has a similar structure but lacks the trichloromethyl group, which significantly alters its chemical and biological properties.
Benzenemethanol, 4-methyl-: This compound lacks the chlorine and trichloromethyl groups, making it less reactive and with different applications. The uniqueness of Benzenemethanol, 2,6-dichloro-4-methyl-alpha-(trichloromethyl)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
116070-32-7 |
|---|---|
Molekularformel |
C9H7Cl5O |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
2,2,2-trichloro-1-(2,6-dichloro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H7Cl5O/c1-4-2-5(10)7(6(11)3-4)8(15)9(12,13)14/h2-3,8,15H,1H3 |
InChI-Schlüssel |
UJESAJMPPOKDHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Cl)C(C(Cl)(Cl)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,5S)-1-{[(2S,5S)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate](/img/structure/B12094128.png)











![5-Fluoro-3-[(2R,4S)-4-fluoro-2-pyrrolidinyl]-2-methoxypyridine](/img/structure/B12094193.png)
